molecular formula C18H16BO3P B14026169 (4-(Diphenylphosphoryl)phenyl)boronic acid

(4-(Diphenylphosphoryl)phenyl)boronic acid

Cat. No.: B14026169
M. Wt: 322.1 g/mol
InChI Key: XXEKRCIJCZAEBD-UHFFFAOYSA-N
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Description

(4-(Diphenylphosphoryl)phenyl)boronic acid is an organic compound with the molecular formula C18H16BO3P and a molecular weight of 322.1 g/mol It is a boronic acid derivative that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Diphenylphosphoryl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a diphenylphosphoryl-substituted phenyl compound. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid or boronate ester reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

(4-(Diphenylphosphoryl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted phenylboronic acids or phosphine derivatives.

Mechanism of Action

The mechanism of action of (4-(Diphenylphosphoryl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid and diphenylphosphoryl groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications . The diphenylphosphoryl group can participate in coordination chemistry, interacting with metal ions and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the diphenylphosphoryl group, making it less versatile in certain applications.

    Diphenylphosphoryl chloride: Contains the diphenylphosphoryl group but lacks the boronic acid moiety, limiting its use in cross-coupling reactions.

    4-Bromophenylboronic acid: Similar structure but with a bromine atom instead of the diphenylphosphoryl group, affecting its reactivity and applications.

Uniqueness

(4-(Diphenylphosphoryl)phenyl)boronic acid is unique due to the presence of both the boronic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .

Properties

Molecular Formula

C18H16BO3P

Molecular Weight

322.1 g/mol

IUPAC Name

(4-diphenylphosphorylphenyl)boronic acid

InChI

InChI=1S/C18H16BO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20-21H

InChI Key

XXEKRCIJCZAEBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

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